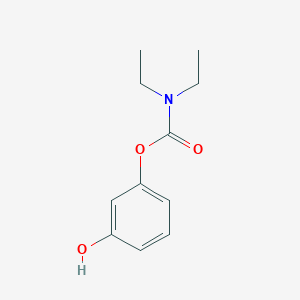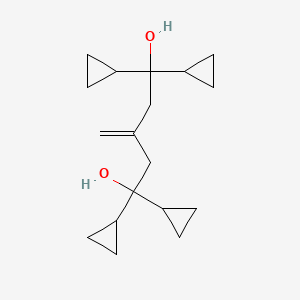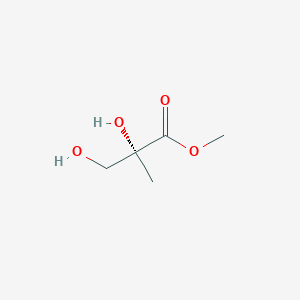
2-Bromo-2-methylpentanoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-methylpentanoyl bromide is an organic compound with the molecular formula C6H10Br2O. It is a brominated derivative of pentanoyl bromide and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylpentanoyl bromide can be synthesized through the bromination of 2-methylpentanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient and consistent production. The reactants are introduced into the reactor, where they undergo bromination under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-methylpentanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The bromine atoms can participate in addition reactions with alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) are used under acidic or neutral conditions.
Major Products Formed
Substitution Reactions: Products include 2-methylpentanoyl hydroxide or 2-methylpentanoyl amine.
Elimination Reactions: Products include alkenes such as 2-methylpentene.
Addition Reactions: Products include dibromo compounds or bromohydrins.
Applications De Recherche Scientifique
2-Bromo-2-methylpentanoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-methylpentanoyl bromide involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropanoate: A similar compound with a shorter carbon chain.
2-Bromo-2-methylbutanoyl bromide: Another brominated derivative with a different carbon chain length.
2-Bromobutane: An isomer with a different arrangement of carbon atoms.
Uniqueness
2-Bromo-2-methylpentanoyl bromide is unique due to its specific carbon chain length and the presence of two bromine atoms, which confer distinct reactivity and properties compared to similar compounds. Its versatility in various chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
143247-69-2 |
|---|---|
Formule moléculaire |
C6H10Br2O |
Poids moléculaire |
257.95 g/mol |
Nom IUPAC |
2-bromo-2-methylpentanoyl bromide |
InChI |
InChI=1S/C6H10Br2O/c1-3-4-6(2,8)5(7)9/h3-4H2,1-2H3 |
Clé InChI |
FNZKLRUMLQUHQA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C(=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)


![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)


![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)

methanone](/img/structure/B12550145.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)

